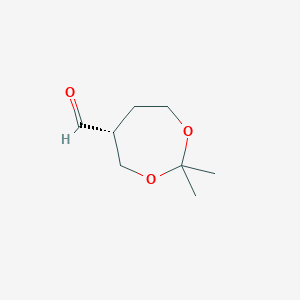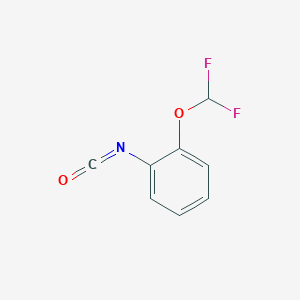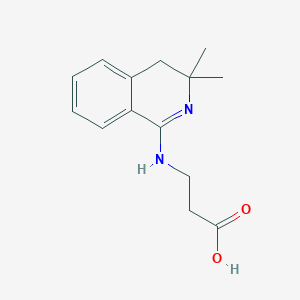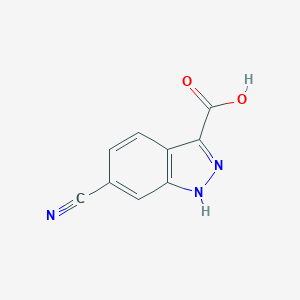![molecular formula C28H33NO4S B071713 Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 187324-66-9](/img/structure/B71713.png)
Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a specific ester derivative of propionic acid. Ester compounds are characterized by a carbonyl adjacent to an ether linkage. They are widespread in nature and are commonly used in a variety of applications including in the manufacture of polymers, as solvents, and in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the ester functional group, a carbonyl group adjacent to an ether linkage. The presence of the benzyl and phenyl groups suggests that this compound also contains aromatic rings .Chemical Reactions Analysis
Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a catalyst. They can also react with bases to form carboxylates and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. Generally, esters have lower boiling points than their parent carboxylic acids due to the lack of hydrogen bonding. They are also generally less polar than carboxylic acids .Applications De Recherche Scientifique
Enantioselective Chemical Synthesis
This compound is used in stereoselective and enantioselective chemical reactions, particularly in the synthesis of diastereomerically pure compounds. For example, it has been utilized in the asymmetric aldol reaction of carboxylic esters, leading to the synthesis of compounds like (2S, 3R)-2,4-Dimethyl-1,3-pentanediol (Abiko, 2003).
Catalyst in Chemical Reactions
It has applications as a catalyst or intermediate in various chemical reactions. This includes its use in processes like esterification, where it aids in the synthesis of esters with specific properties, such as benzyl propionate, which has applications in the perfumery and flavor industries (Chandane, Rathod, Wasewar, & Sonawane, 2017).
Synthesis of Chiral Compounds
It plays a crucial role in the synthesis of chiral compounds, an essential aspect of modern organic chemistry. This includes the preparation of compounds with specific stereochemical configurations, useful in developing pharmaceuticals and other biologically active molecules (Goss, Dai, Lou, & Schaus, 2009).
Formation of Supramolecular Structures
It is instrumental in the synthesis of complex supramolecular structures. For instance, it has been used in creating phenylpropyl ether-based supramolecular dendrimers, which have potential applications in nanotechnology and material science (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).
Propriétés
IUPAC Name |
[(1R,2S)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCDSLPLRUHTTL-HOFKKMOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458200 |
Source


|
| Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187324-66-9 |
Source


|
| Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)



![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)


